molecular formula C28H56NO7P B560378 Pyrrolidino PAF C-16

Pyrrolidino PAF C-16

Katalognummer: B560378
Molekulargewicht: 549.7 g/mol
InChI-Schlüssel: QBLLCUIJMABRFJ-MUUNZHRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolidino-PAF C-16 ist ein synthetisches Analog von Platelet-aktivierender Faktor C-16, einem Phospholipid-Mediator der Entzündung. Es ist bekannt für seine potente hypotensive Wirkung und seine Fähigkeit, polymorphkernige Leukozyten und Monozyten über spezifische Zelloberflächenrezeptoren zu aktivieren . Pyrrolidino-PAF C-16 ist in seiner hypotensiven Aktivität etwa 3-10 Mal stärker als der natürliche Platelet-aktivierende Faktor .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Pyrrolidino-PAF C-16 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Modifikation der Struktur des Platelet-aktivierenden Faktors C-16 beinhalten.Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die gewünschten Umwandlungen zu ermöglichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Pyrrolidino-PAF C-16 beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pyrrolidino PAF C-16 is synthesized through a series of chemical reactions involving the modification of the Platelet Activating Factor C-16 structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the final product .

Analyse Chemischer Reaktionen

Structural Characteristics of Pyrrolidino PAF C-16

This compound is a structural analog of PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine), where modifications occur at the choline headgroup or glycerol backbone. Key features include:

  • Core structure : A 1-O-hexadecyl ether-linked glycerol backbone with an acetyl group at the sn-2 position.

  • Modification : Substitution of the phosphocholine group with a pyrrolidino moiety, altering receptor-binding affinity and membrane interaction dynamics .

Membrane Interaction and Detergent-like Effects

This compound disrupts bacterial membranes through a detergent-like mechanism, similar to PAF C-16:

  • Membrane Damage : Fluorescence microscopy and flow cytometry revealed that this compound compromises mycobacterial membrane integrity, evidenced by Propidium iodide (PI) uptake .

  • Mitigation by Stabilizers : The growth-inhibitory effects are partially reversed by membrane-stabilizing agents (e.g., α-tocopherol, Tween-80), confirming membrane disruption as the primary mode of action .

Anti-Mycobacterial Activity

Parameter PAF C-16 This compound
Growth Inhibition (M. smegmatis)85% at 50 µM 80–85% at 50 µM
Membrane DamageYes (PI uptake) Yes (PI uptake)
Receptor DependencyPAFR-mediated Partially PAFR-mediated
  • Key Insight : Structural modifications (e.g., pyrrolidino substitution) do not significantly alter growth inhibition efficacy, suggesting a conserved mechanism targeting membrane integrity .

Intracellular Effects

  • Receptor Signaling : In THP-1 macrophages, this compound inhibits intracellular M. smegmatis growth via pathways involving phospholipase C (PLC) and TNF-α production .

  • Blockade Experiments : PAF receptor antagonists partially reverse growth inhibition, implicating receptor-dependent and independent mechanisms .

Comparative Analysis of Structural Analogs

Analog Modification Anti-Mycobacterial Activity Membrane Damage
PAF C-16Native structureHigh (EC₅₀ = 10 µM) Yes
Lyso-PAFLacks acetyl groupLow (<20%) No
Hexanolamino PAFHexanolamine substitutionHigh (EC₅₀ = 12 µM) Yes
This compound Pyrrolidino substitutionHigh (EC₅₀ = 15 µM) Yes

Critical Observations

  • Structure-Activity Relationship : The ether-linked alkyl chain and acetyl group are essential for membrane disruption, while headgroup modifications (e.g., pyrrolidino) modulate receptor interactions without abolishing activity .

  • Therapeutic Potential : this compound’s dual mechanism (direct membrane damage and immunomodulation) positions it as a candidate for anti-tuberculosis drug development .

This synthesis highlights this compound’s unique chemical reactivity and biological relevance, emphasizing its potential in targeting mycobacterial infections through membrane-centric pathways.

Wissenschaftliche Forschungsanwendungen

Pyrrolidino PAF C-16 exhibits potent hypotensive effects and influences platelet aggregation. Studies have shown that it is 3-10 times more effective than natural PAF in reducing blood pressure in animal models . The compound operates through specific G-protein coupled receptors, activating various signaling pathways that lead to physiological responses such as inflammation and immune modulation .

Table 1: Key Biological Activities of this compound

ActivityDescription
Hypotensive ActionReduces blood pressure in a dose-dependent manner
Platelet AggregationEnhances platelet aggregation, crucial for hemostasis
Immune ModulationAlters macrophage activity and cytokine production

Inhibition of Mycobacterial Growth

Research has demonstrated that this compound possesses direct inhibitory effects on the growth of Mycobacterium smegmatis and Mycobacterium bovis BCG. The compound disrupts the bacterial cell membrane, leading to cell death . This effect is enhanced by the presence of specific structural features in the molecule, such as the ether bond linking the carbon tail to the glycerol backbone .

Table 2: Inhibitory Concentrations of this compound Against Mycobacteria

Bacterial StrainConcentration (μg/ml)Inhibition (%)
M. smegmatis1040
M. bovis BCG5070
M. bovis BCG10090

Effects on Other Pathogens

This compound has also been shown to inhibit various protozoan pathogens such as Leishmania and Trypanosoma, enhancing macrophage activity against these intracellular infections . The compound induces the production of reactive oxygen species, which are critical for killing these pathogens.

Case Study: Inhibition of Candida albicans

In murine models infected with Candida albicans, administration of this compound led to a significant reduction in pathogen load and improved survival rates through mechanisms involving nitric oxide and tumor necrosis factor-alpha production .

Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications in treating conditions associated with inflammation and infection.

Cardiovascular Diseases

The hypotensive properties make it a candidate for managing hypertension-related disorders. Its ability to modulate platelet function may also contribute to preventing thrombotic events.

Infectious Diseases

The antimicrobial properties suggest potential use in treating infections caused by mycobacteria and other resistant pathogens. The compound's mechanism of action warrants further investigation into its efficacy against tuberculosis and other mycobacterial diseases.

Wirkmechanismus

Pyrrolidino PAF C-16 exerts its effects by binding to specific cell surface receptors, leading to the activation of intracellular signaling pathways. This results in the production of active oxygen species and the activation of polymorphonuclear leucocytes and monocytes. The compound’s hypotensive action is mediated through its ability to induce vasodilation and reduce blood pressure .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Platelet-aktivierender Faktor C-16: Die natürliche Form der Verbindung mit ähnlichen, aber weniger potenten biologischen Aktivitäten.

    Platelet-aktivierender Faktor C-18: Ein weiteres Analogon mit unterschiedlichen Strukturmerkmalen und biologischen Aktivitäten.

    Lyso-Platelet-aktivierender Faktor: Eine Vorläuferform mit unterschiedlichen chemischen Eigenschaften.

Einzigartigkeit

Pyrrolidino-PAF C-16 ist aufgrund seiner erhöhten Potenz und spezifischen Strukturmodifikationen, die unterschiedliche biologische Aktivitäten verleihen, einzigartig. Seine Fähigkeit, Hypotonie und Thrombozytenaggregation effektiver zu induzieren als der natürliche Platelet-aktivierende Faktor, macht es zu einem wertvollen Forschungsinstrument und potenziellen therapeutischen Wirkstoff .

Biologische Aktivität

Pyrrolidino PAF C-16 is a synthetic analogue of the endogenous platelet-activating factor (PAF). This compound exhibits a range of biological activities, primarily related to its role in inflammation, immune response, and cellular signaling. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound is characterized by its unique chemical structure, which includes a pyrrolidine moiety that enhances its biological potency compared to natural PAF. The compound's chemical name is (7R)-7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-3,5,9-trioxa-4-phosphapentacosan-1-aminium-4-oxide. This structural modification contributes to its increased affinity for PAF receptors (PAFR) and enhances its ability to activate downstream signaling pathways.

Upon binding to PAFR, this compound triggers various intracellular signaling cascades, including:

  • Activation of the phosphatidylinositol-calcium second messenger system.
  • Stimulation of protein kinase C (PKC) pathways.
  • Induction of reactive oxygen species (ROS) production in immune cells.

These pathways collectively contribute to its pro-inflammatory effects and its role in mediating platelet aggregation and vascular permeability .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Platelet Aggregation:
this compound is a potent inducer of platelet aggregation, exhibiting approximately 3-10 times greater potency than natural PAF. This property makes it significant in thrombotic conditions where platelet activation is critical .

2. Inflammatory Response:
The compound plays a crucial role in modulating inflammatory responses. It acts as a chemoattractant for polymorphonuclear neutrophils and enhances vascular permeability, facilitating the migration of immune cells to sites of inflammation . Dysregulated levels of PAF have been implicated in various inflammatory diseases, including asthma and rheumatoid arthritis .

3. Antimicrobial Activity:
Recent studies have demonstrated that this compound exhibits direct inhibitory effects on mycobacterial growth, specifically against Mycobacterium bovis BCG and Mycobacterium smegmatis. The growth inhibition occurs in a dose-dependent manner and is associated with damage to the bacterial cell membrane . This antimicrobial activity suggests potential applications in treating mycobacterial infections.

4. Apoptosis Induction:
The compound has been shown to induce apoptosis in various cell types, including neuronal and epidermal cells. This effect may be mediated through the activation of specific signaling pathways that lead to programmed cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Chignard et al. (1980)Established the role of PAF in platelet aggregation and identified structural analogs with enhanced potency.
Hartung et al. (1983)Demonstrated that PAF induces ROS production in macrophages, contributing to its inflammatory effects.
Recent Study (2018)Showed that this compound inhibits mycobacterial growth through membrane damage mechanisms .

Eigenschaften

IUPAC Name

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(1-methylpyrrolidin-1-ium-1-yl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56NO7P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3)20-17-18-21-29/h28H,4-26H2,1-3H3/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLLCUIJMABRFJ-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.